molecular formula C11H11NO3S B8449910 6-(Methanesulfonyloxymethyl)quinoline

6-(Methanesulfonyloxymethyl)quinoline

Cat. No.: B8449910
M. Wt: 237.28 g/mol
InChI Key: GYHACKADFLOYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methanesulfonyloxymethyl)quinoline is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

quinolin-6-ylmethyl methanesulfonate

InChI

InChI=1S/C11H11NO3S/c1-16(13,14)15-8-9-4-5-11-10(7-9)3-2-6-12-11/h2-7H,8H2,1H3

InChI Key

GYHACKADFLOYMV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Hydroxymethylquinoline (0.4325 g, 2.72 mmoles) (prepared by the method of: C. E. Kaslow and W. R. Clark, J. Org. Chem., 1953, 18, 55-58.) and triethylamine (1.5147 mL, 10.87 mmoles) were dissolved in anhydrous dichloromethane (16 mL) and the mixture was cooled to 0° C. Methanesulfonyl chloride (0.421 mL, 5.43 mmoles) was added and the mixture was stirred under argon at 0° C. for 1 h. Additional triethylamine (0.758 mL, 5.435 mmoles) and methanesulfonyl chloride (0.211 mL, 2.72 mmoles) were added and the reaction was allowed to proceed for a further 1 h at 0° C. The mixture was evaporated to dryness to give the title compound which was used without further purification in the next step.
Quantity
0.4325 g
Type
reactant
Reaction Step One
Quantity
1.5147 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
0.421 mL
Type
reactant
Reaction Step Three
Quantity
0.758 mL
Type
reactant
Reaction Step Four
Quantity
0.211 mL
Type
reactant
Reaction Step Four

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